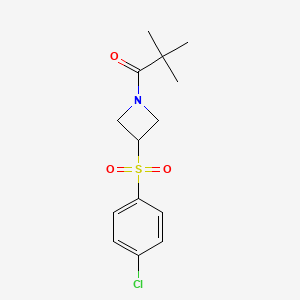

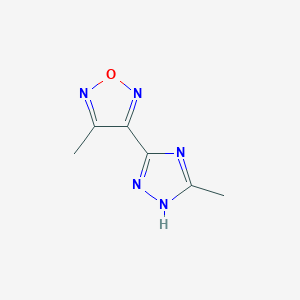

![molecular formula C21H19ClN4O3S B2594101 N-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-2,3-二甲氧基苯甲酰胺 CAS No. 894048-25-0](/img/structure/B2594101.png)

N-(2-(2-(4-氯苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)-2,3-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

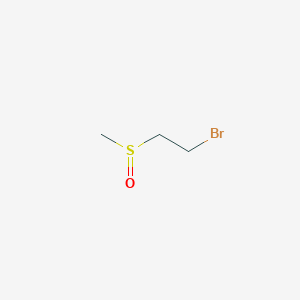

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide” is a complex organic compound. Its molecular weight is 432.9g/mol and its molecular formula is C23H17ClN4OS . This compound is part of a class of molecules that have been studied for their potential anticancer properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR (KBr) spectrum showed peaks at 3095 (NH), 3059 (CH, aromatic), 2575 (weak, SH), 1224 (C=S). The 1H-NMR (400 MHz, DMSO-d6) showed peaks at various δ ppm values .科学研究应用

合成与结构

该化合物属于噻唑并[3,2-b][1,2,4]三唑类,由于其多样的生物活性,该类化合物已成为重要的研究对象 . 该化合物的分子式为C17H16ClN5O3S2 .

抗炎和镇痛活性

具有类似结构的化合物已显示出显著的抗炎和镇痛活性 . 这些活性主要通过抑制前列腺素的生物合成来介导,前列腺素衍生自花生四烯酸 .

抗癌活性

一些具有类似结构的化合物已显示出对乳腺癌细胞系有希望的抗癌活性 . 它们被发现通过上调P53、Bax、caspase-3、caspase-8和caspase-9基因水平,同时下调Bcl2水平,从而诱导MDA-MB-231细胞凋亡 .

PARP-1和EGFR抑制

该化合物已显示出对PARP-1(IC50 = 1.37 nM)和EGFR(IC50 = 64.65 nM)具有良好的双重酶抑制活性,分别与奥拉帕利(IC50 = 1.49 nM)和厄洛替尼(IC50 = 80 nM)相比 . 这些结果与分子对接研究结果一致,该研究突出了该化合物在PARP-1和EGFR蛋白活性位点内的结合位置 .

药代动力学性质

虽然与所讨论的化合物没有直接关系,但具有类似结构的化合物已显示出良好的药代动力学性质,包括口服生物利用度和高全身暴露 .

作用机制

Target of Action

Similar compounds have been studied for their antitumor activity . The compound showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin . Top1, or topoisomerase I, is an enzyme that relaxes supercoiled DNA necessary for replication and transcription, making it a common target for anticancer drugs.

Mode of Action

Given its superior top1 inhibitory activity , it can be inferred that the compound may interact with the Top1 enzyme, inhibiting its function and leading to DNA damage, which can result in cell death, particularly in rapidly dividing cancer cells.

Biochemical Pathways

By inhibiting top1, the compound likely affects the dna replication and transcription processes . This disruption can lead to DNA damage and apoptosis, particularly in cancer cells that rely on rapid and continuous DNA replication for growth and proliferation.

Result of Action

Given its potential as a top1 inhibitor , the compound likely induces DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells.

未来方向

Future research could focus on further exploring the anticancer properties of this compound and similar compounds. Derivatives 2h and 2i were the most active against cancer cell lines without causing toxicity to normal somatic (HEK293) cells . Further studies could also investigate the effect of different substituents on the benzyliden moiety .

属性

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3S/c1-28-17-5-3-4-16(18(17)29-2)20(27)23-11-10-15-12-30-21-24-19(25-26(15)21)13-6-8-14(22)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEBJEKXERPYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

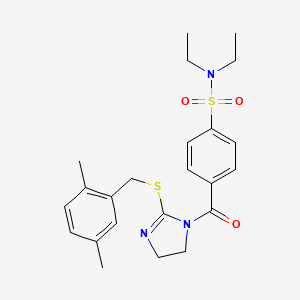

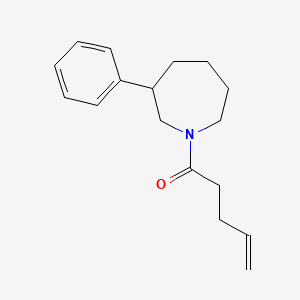

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)

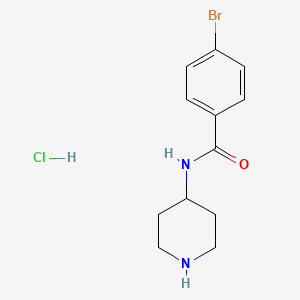

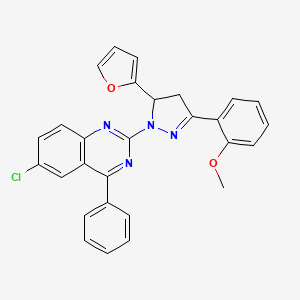

![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)

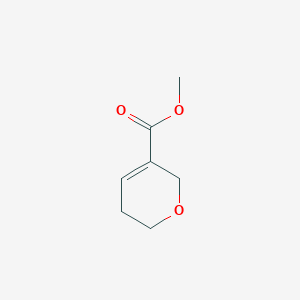

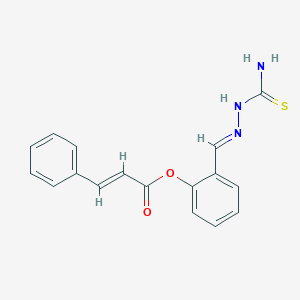

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2594039.png)